molecular formula C12H10O B1451762 2-(Cyclopropylethynyl)benzaldehyde CAS No. 914220-97-6

2-(Cyclopropylethynyl)benzaldehyde

Cat. No.: B1451762
CAS No.: 914220-97-6
M. Wt: 170.21 g/mol
InChI Key: AGQZBHGVONTLIO-UHFFFAOYSA-N
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Description

2-(Cyclopropylethynyl)benzaldehyde is a useful research compound. Its molecular formula is C12H10O and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Cyclopropylethynyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase. These interactions are crucial as they can influence the redox state of cells and impact cellular antioxidation mechanisms . The compound’s ability to disrupt cellular redox homeostasis makes it a valuable tool in studying oxidative stress and related biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can disrupt the antioxidation systems in fungal cells, leading to inhibited growth and increased sensitivity to oxidative stress . Additionally, it can modulate gene expression related to oxidative stress response pathways, thereby affecting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes such as superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress . This inhibition can alter gene expression patterns, particularly those involved in the oxidative stress response, thereby impacting cellular function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage . The compound’s stability under various storage conditions, such as at 2-8°C, also plays a role in its effectiveness over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative stress and cellular damage . Understanding the threshold effects and toxicological profile of this compound is essential for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathways . These pathways involve enzymes such as aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase, which convert the compound into metabolites that can enter the tricarboxylic acid (TCA) cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within cells . Understanding these interactions is crucial for determining the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, where it can exert its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, it may accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress.

Properties

IUPAC Name

2-(2-cyclopropylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-9-12-4-2-1-3-11(12)8-7-10-5-6-10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZBHGVONTLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652242
Record name 2-(Cyclopropylethynyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914220-97-6
Record name 2-(Cyclopropylethynyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.